molecular formula C8H7NO4 B1293568 2-Nitrophenyl acetate CAS No. 610-69-5

2-Nitrophenyl acetate

Cat. No.: B1293568
CAS No.: 610-69-5
M. Wt: 181.15 g/mol
InChI Key: MRCKRGSNLOHYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl acetate, also known as acetic acid 2-nitrophenyl ester, is an organic compound with the molecular formula C8H7NO4. It is a derivative of phenol, where the hydroxyl group is replaced by an acetate group, and a nitro group is attached to the benzene ring. This compound is commonly used in organic synthesis and as a substrate in enzymatic reactions.

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenyl acetate is the family of enzymes known as serine proteases . These enzymes play vital roles in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis .

Mode of Action

This compound interacts with its target, serine proteases, through a process known as enzymatic catalysis . This interaction involves several catalytic strategies that are common in enzymatic catalysis . The compound is hydrolyzed by the enzyme, leading to the cleavage of the ester bond .

Biochemical Pathways

The hydrolysis of this compound by serine proteases affects the protein degradation pathway . The breakdown of the compound results in the production of 2-Nitrophenol and acetic acid . This process is part of the broader enzymatic catalysis pathway involving serine proteases .

Pharmacokinetics

The compound’s molecular weight of 1811455 suggests that it may have good bioavailability, as smaller molecules generally have better absorption and distribution characteristics.

Result of Action

The hydrolysis of this compound by serine proteases leads to the production of 2-Nitrophenol and acetic acid . This reaction contributes to the broader protein degradation process, which is essential for various biological functions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of serine proteases . .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases and lipases. These enzymes catalyze the hydrolysis of this compound, resulting in the formation of 2-nitrophenol and acetic acid. The interaction between this compound and these enzymes is crucial for studying enzyme kinetics and mechanisms. The hydrolysis reaction is often monitored by measuring the release of 2-nitrophenol, which absorbs light at 405 nm, making it easy to quantify using spectrophotometry .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for esterases and lipases. These enzymes are involved in lipid metabolism and the breakdown of ester bonds within cells. The hydrolysis of this compound by these enzymes can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the release of 2-nitrophenol can serve as a marker for enzyme activity and cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond in this compound, resulting in the formation of 2-nitrophenol and acetic acid. The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the ester bond, followed by the release of the nitrophenol moiety. This process is essential for understanding the enzyme’s catalytic activity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the hydrolysis of this compound can lead to a gradual decrease in its concentration, affecting the accuracy of enzyme assays. Therefore, it is essential to store the compound properly and use it within a specific timeframe to ensure reliable results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, such as liver and kidney damage. Studies have shown that the threshold for toxicity varies depending on the animal species and the route of administration. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to ester hydrolysis. The compound is hydrolyzed by esterases and lipases, resulting in the formation of 2-nitrophenol and acetic acid. These products can further participate in various metabolic processes within the cell. For example, acetic acid can enter the citric acid cycle, while 2-nitrophenol can undergo further metabolic transformations. The interaction of this compound with these enzymes and metabolic pathways is essential for understanding its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on its physicochemical properties and interactions with transporters and binding proteins. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature. Once inside the cell, it can interact with various intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with intracellular enzymes and proteins. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes. The hydrolysis of this compound by esterases and lipases can occur in these compartments, affecting its activity and function. Additionally, post-translational modifications and targeting signals can influence the localization of this compound within specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl acetate can be synthesized through the esterification of 2-nitrophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the by-products. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and yield of the product. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

    Hydrolysis: In the presence of water and a base or acid catalyst, this compound hydrolyzes to produce 2-nitrophenol and acetic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, sodium hydroxide (base), or hydrochloric acid (acid).

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: 2-Nitrophenol and acetic acid.

    Reduction: 2-Aminophenyl acetate.

    Substitution: Depending on the nucleophile, products such as 2-nitrophenyl amine derivatives.

Scientific Research Applications

2-Nitrophenyl acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It serves as a model substrate in studying ester hydrolysis and enzyme kinetics. It is also used in the synthesis of various organic compounds.

    Biology: It is employed in enzymatic assays to measure the activity of esterases and other hydrolytic enzymes.

    Medicine: Research involving prodrug strategies often utilizes this compound as a model compound to study drug activation and release mechanisms.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

2-Nitrophenyl acetate can be compared with other nitrophenyl esters, such as 4-nitrophenyl acetate and 3-nitrophenyl acetate. These compounds share similar reactivity and applications but differ in the position of the nitro group on the benzene ring.

    4-Nitrophenyl acetate: The nitro group is positioned at the para position relative to the acetate group. It is commonly used in enzymatic assays and organic synthesis.

    3-Nitrophenyl acetate: The nitro group is positioned at the meta position. It is less commonly used but still serves as a useful substrate in certain chemical reactions.

Uniqueness of this compound: The ortho position of the nitro group in this compound influences its reactivity and steric interactions, making it a unique compound for specific applications in organic synthesis and enzymatic studies.

Conclusion

This compound is a valuable compound in various fields of scientific research and industry. Its unique chemical properties and reactivity make it an essential tool for studying ester hydrolysis, enzyme kinetics, and organic synthesis. Understanding its preparation methods, chemical reactions, and applications provides a comprehensive insight into its significance and utility.

Properties

IUPAC Name

(2-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCKRGSNLOHYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060590
Record name Acetic acid, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-69-5
Record name 2-Nitrophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROPHENYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Nitrophenyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F7VE48GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl acetate
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl acetate
Reactant of Route 4
Reactant of Route 4
2-Nitrophenyl acetate
Reactant of Route 5
Reactant of Route 5
2-Nitrophenyl acetate
Reactant of Route 6
Reactant of Route 6
2-Nitrophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.